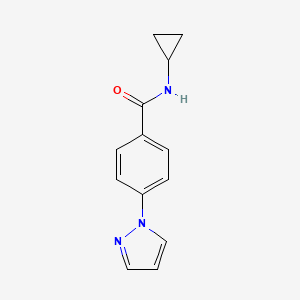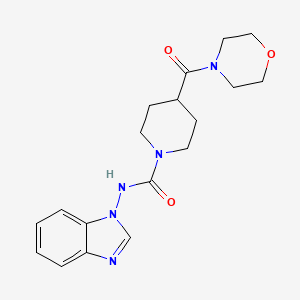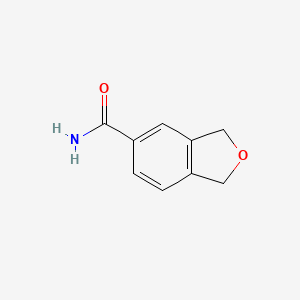
N-cyclopropyl-4-pyrazol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-pyrazol-1-ylbenzamide, also known as CPB, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
N-cyclopropyl-4-pyrazol-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-cyclopropyl-4-pyrazol-1-ylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-cyclopropyl-4-pyrazol-1-ylbenzamide exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2, which are involved in the production of inflammatory mediators. In cancer cells, N-cyclopropyl-4-pyrazol-1-ylbenzamide induces cell cycle arrest and apoptosis by activating various signaling pathways, such as the p53 pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-4-pyrazol-1-ylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-cyclopropyl-4-pyrazol-1-ylbenzamide has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-4-pyrazol-1-ylbenzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. N-cyclopropyl-4-pyrazol-1-ylbenzamide has also been shown to have low toxicity in animal models, making it a safe candidate for further preclinical and clinical studies. However, N-cyclopropyl-4-pyrazol-1-ylbenzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can affect its bioavailability and efficacy. N-cyclopropyl-4-pyrazol-1-ylbenzamide also has a short half-life, which can limit its therapeutic potential.
Orientations Futures
For research on N-cyclopropyl-4-pyrazol-1-ylbenzamide include optimization of the synthesis method, evaluation of its pharmacokinetics and pharmacodynamics, investigation of its potential for the treatment of various disorders, exploration of its mechanisms of action, and development of novel formulations.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-pyrazol-1-ylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrazole-1-carboxylic acid to yield the final product, N-cyclopropyl-4-pyrazol-1-ylbenzamide. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
N-cyclopropyl-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-11-4-5-11)10-2-6-12(7-3-10)16-9-1-8-14-16/h1-3,6-9,11H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHJMBUCZJIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-pyrazol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)

![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)
![2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)

![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
